



An In-depth Technical Guide to 4-Chloroquinoline-6-carbaldehyde

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Compound of Interest

Compound Name: 4-Chloroquinoline-6-carbaldehyde

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This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential applications of **4-Chloroquinoline-6-carbaldehyde**, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide supplements known information with data from closely related structural analogs to provide a broader context for its potential characteristics and reactivity.

Core Physicochemical Properties

Quantitative data for **4-Chloroquinoline-6-carbaldehyde** is sparse in publicly available literature. The following table summarizes the known information.

Table 1: Physicochemical Properties of 4-Chloroquinoline-6-carbaldehyde



Property	Value	Source
CAS Number	676256-25-0	[1]
Molecular Formula	C10H6CINO	[2]
Molecular Weight	191.61 g/mol	[2]
Purity	≥97%	[2]
Storage Conditions	Inert atmosphere, 2-8°C	[2]
Melting Point	Not reported	
Boiling Point	Not reported	_
Solubility	Not reported	_

To provide a comparative reference, the experimental properties of the parent compound, 4-Chloroquinoline, and a positional isomer, 4-Chloroquinoline-3-carbaldehyde, are presented below. These values can offer insights into the expected properties of **4-Chloroquinoline-6-carbaldehyde**.

Table 2: Physicochemical Properties of Related Compounds

Property	4-Chloroquinoline	4-Chloroquinoline-3- carbaldehyde
CAS Number	611-35-8[3]	201420-30-6
Molecular Formula	C ₉ H ₆ CIN[3]	C10H6CINO
Molecular Weight	163.60 g/mol [3]	191.62 g/mol
Melting Point	28-31 °C[3]	Not reported
Boiling Point	Not reported	Not reported
Physical Form	Clear dark yellow liquid[3]	Solid

Synthesis and Reactivity



While a specific, detailed experimental protocol for the synthesis of **4-Chloroquinoline-6-carbaldehyde** is not readily available in the surveyed literature, the synthesis of substituted chloroquinolines is a well-established area of organic chemistry. A common and versatile method for the synthesis of chloroquinoline-carbaldehydes is the Vilsmeier-Haack reaction.

Illustrative Experimental Protocol: Vilsmeier-Haack Cyclization

The following protocol describes a general method for the synthesis of 2-chloro-3-formylquinolines from acetanilides, which illustrates a plausible synthetic route for analogous compounds.

Procedure:

- To a solution of a substituted acetanilide in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0-5 °C.
- The reaction mixture is then heated (refluxed) for several hours (typically 4-10 hours depending on the substrate) at 80-90 °C.
- Upon completion, the reaction mixture is cooled and poured into ice-cold water.
- The precipitated product, the 2-chloro-3-formylquinoline derivative, is collected by filtration, washed, dried, and can be further purified by recrystallization.

The reactivity of the quinoline scaffold is of significant interest in medicinal chemistry. The chloro- and aldehyde- functionalities in **4-Chloroquinoline-6-carbaldehyde** would be expected to serve as versatile synthetic handles for further molecular elaboration, enabling the construction of more complex molecules with potential biological activities.

Potential Applications in Drug Discovery

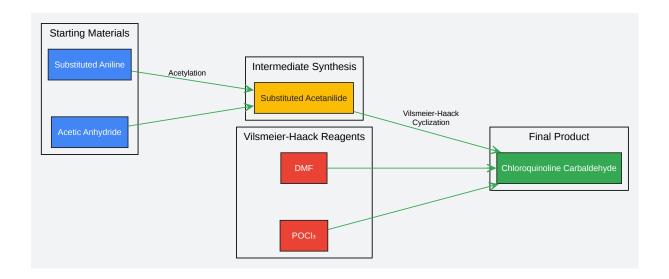
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral agents. While no specific biological activity or signaling pathway has been definitively reported for **4-Chloroquinoline-6-carbaldehyde**, its structural motifs suggest potential for biological investigation.



A patent mentions the compound in the context of "Novel alk2 inhibitors and methods for inhibiting bmp signaling," indicating a potential role in modulating bone morphogenetic protein (BMP) signaling pathways, which are crucial in various cellular processes.[2] However, detailed studies elucidating this activity are not publicly available. The general biological importance of quinoline derivatives suggests that **4-Chloroquinoline-6-carbaldehyde** could be a valuable building block for the synthesis of new bioactive molecules.

Visualizing Synthetic Pathways

To illustrate the logical relationships in the synthesis of related compounds, the following diagram outlines a general workflow for the preparation of substituted quinolines.



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Caption: General workflow for the synthesis of chloroquinoline carbaldehydes.

Conclusion

4-Chloroquinoline-6-carbaldehyde represents a chemical entity with potential for further investigation, particularly within the realm of medicinal chemistry and drug discovery. While



specific experimental data on its physicochemical properties and biological activity are currently limited, the established chemistry of the quinoline scaffold provides a solid foundation for its synthesis and derivatization. Further research is warranted to fully elucidate the properties and potential applications of this compound. This guide serves as a foundational resource for researchers, providing the available information and highlighting areas for future exploration.

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